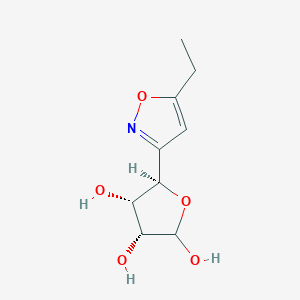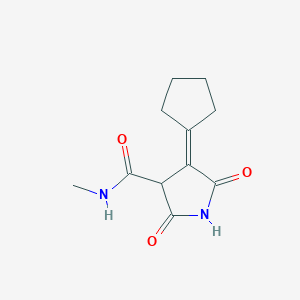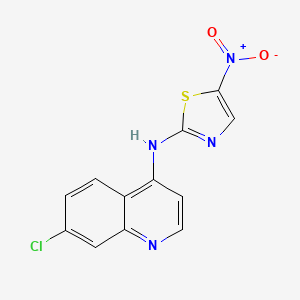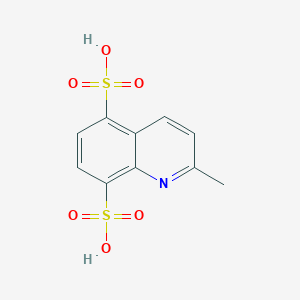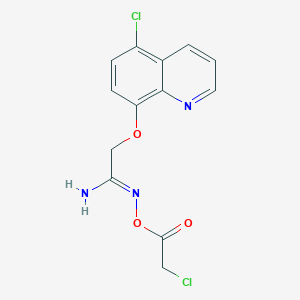
N-(2-Chloroacetoxy)-2-((5-chloroquinolin-8-yl)oxy)acetimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Chloroacetoxy)-2-((5-chloroquinolin-8-yl)oxy)acetimidamide is a synthetic organic compound that features both chloroacetoxy and chloroquinolinyl groups. Compounds with such structures are often explored for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroacetoxy)-2-((5-chloroquinolin-8-yl)oxy)acetimidamide typically involves multiple steps:
Formation of the chloroacetoxy group: This can be achieved by reacting chloroacetic acid with an appropriate alcohol under acidic conditions.
Quinoline derivative synthesis: The 5-chloroquinoline moiety can be synthesized through various methods, including the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Coupling reactions: The final step involves coupling the chloroacetoxy group with the quinoline derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions could target the chloro groups, potentially converting them to hydroxyl groups.
Substitution: N-(2-Chloroacetoxy)-2-((5-chloroquinolin-8-yl)oxy)acetimidamide can undergo nucleophilic substitution reactions, where the chloro groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids under acidic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution could produce a variety of derivatives depending on the nucleophile.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its potential as an antimicrobial or anticancer agent.
Medicine: Exploring its therapeutic potential for various diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-(2-Chloroacetoxy)-2-((5-chloroquinolin-8-yl)oxy)acetimidamide would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit bacterial DNA synthesis or disrupt cell membrane integrity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
相似化合物的比较
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial with additional hydroxyl groups.
Quinoline derivatives: Various other compounds with quinoline backbones that have been explored for their biological activities.
Uniqueness
N-(2-Chloroacetoxy)-2-((5-chloroquinolin-8-yl)oxy)acetimidamide is unique due to the presence of both chloroacetoxy and chloroquinolinyl groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
属性
分子式 |
C13H11Cl2N3O3 |
|---|---|
分子量 |
328.15 g/mol |
IUPAC 名称 |
[(Z)-[1-amino-2-(5-chloroquinolin-8-yl)oxyethylidene]amino] 2-chloroacetate |
InChI |
InChI=1S/C13H11Cl2N3O3/c14-6-12(19)21-18-11(16)7-20-10-4-3-9(15)8-2-1-5-17-13(8)10/h1-5H,6-7H2,(H2,16,18) |
InChI 键 |
YRHNJSXPRZFKPK-UHFFFAOYSA-N |
手性 SMILES |
C1=CC2=C(C=CC(=C2N=C1)OC/C(=N/OC(=O)CCl)/N)Cl |
规范 SMILES |
C1=CC2=C(C=CC(=C2N=C1)OCC(=NOC(=O)CCl)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan](/img/structure/B12885316.png)
![2-(Difluoromethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12885325.png)
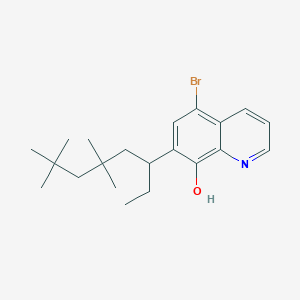

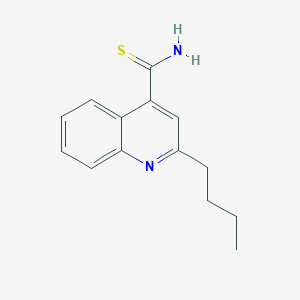
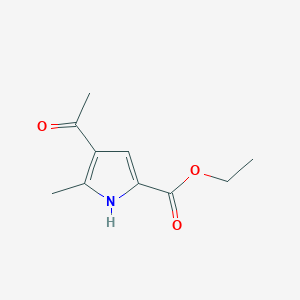
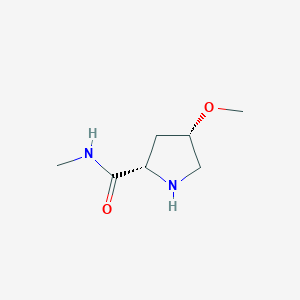
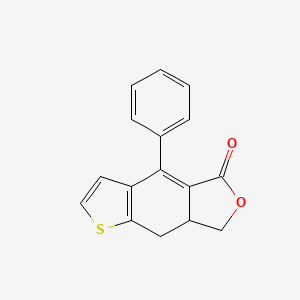
![4-Ethylbenzo[d]oxazole-2-carboxamide](/img/structure/B12885374.png)

